5-Methoxyadamantan-2-amine hydrochloride
Overview
Description
5-Methoxyadamantan-2-amine hydrochloride is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.73 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H19NO.ClH/c1-13-11-4-7-2-8 (5-11)10 (12)9 (3-7)6-11;/h7-10H,2-6,12H2,1H3;1H
. This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Synthesis and Resolution of Amino Acids : In the study by Shimohigashi, Lee, and Izumiya (1976), the synthesis and resolution of certain amino acids, including the 2-amino-5-(p-methoxyphenyl)pentanoic acid (Amp), are described. These amino acids are constituents in AM-toxins, highlighting the compound's relevance in the synthesis of biologically active molecules (Shimohigashi, Lee, & Izumiya, 1976).
Peripheral Dopamine Blocking Agent : Jarboe et al. (1978) synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, an effective antagonist to the hypotensive effect of dopamine. This compound's synthesis and dopamine-blocking properties highlight its potential use in studying neurotransmitter systems (Jarboe, Lipson, Bannon, & Dunnigan, 1978).
Anticoccidial and Antimicrobial Activity : The study by Georgiadis (1976) investigates the synthesis of 5-amino derivatives of certain compounds with notable antimicrobial and anticoccidial activities. This research emphasizes the potential pharmaceutical applications of derivatives of 5-Methoxyadamantan-2-amine hydrochloride (Georgiadis, 1976).
Inhibitor of 5-Hydroxytryptamine : Takagi et al. (1969) found that 3-(2'-benzylaminoethyl)-5-methoxyindol hydrochloride is a potent competitive inhibitor of 5-hydroxytryptamine, illustrating the compound's role in neurochemical research (Takagi, Takayanagi, Irikura, Nishino, & Itô, 1969).
Medical Intermediates Synthesis : Zhang Ping-rong (2009) conducted a study on the synthesis of 2-alkoxypentan-3-amine hydrochlorides, including 2-methoxypentan-3-amine hydrochloride. These compounds are important medical intermediates, indicating the significance of this compound in medical chemistry (Ping-rong, 2009).
Antineoplastic Agents : Pettit et al. (2003) reported the synthesis and biological evaluation of certain antineoplastic agents, including the derivatives of this compound. This study illustrates the compound's potential in cancer research (Pettit, Anderson, Herald, Jung, Lee, Hamel, & Pettit, 2003).
Dendrimer Surface Charge Influence on Bioactivity : Shi et al. (2010) explored the complexation of anticancer agents with dendrimers, showing the importance of surface charge on bioactivity. This research implies the use of this compound in the development of drug delivery systems (Shi, Lee, Chen, Shen, Xiao, Zhu, Baker, & Wang, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-methoxyadamantan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c1-13-11-4-7-2-8(5-11)10(12)9(3-7)6-11;/h7-10H,2-6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJBYMBALNVNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC3CC(C1)C(C(C3)C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.